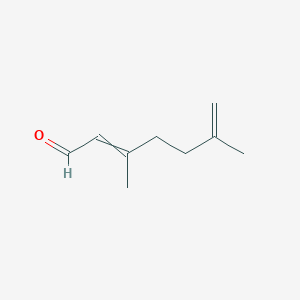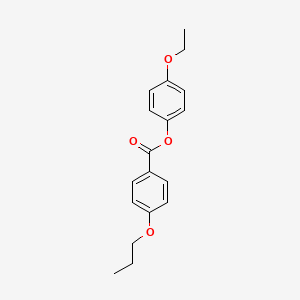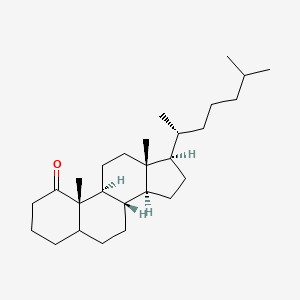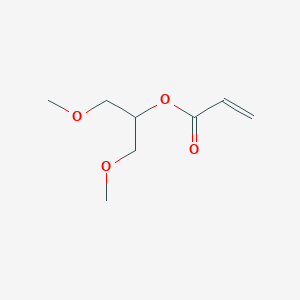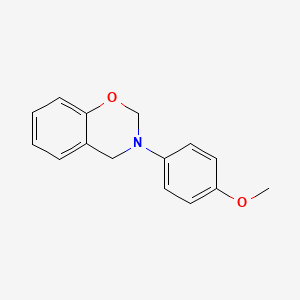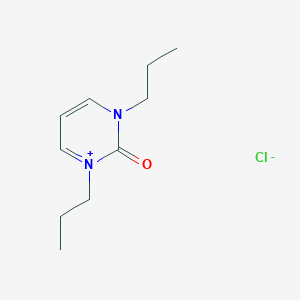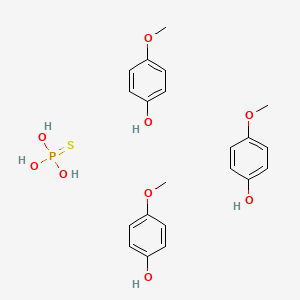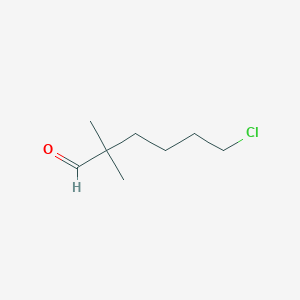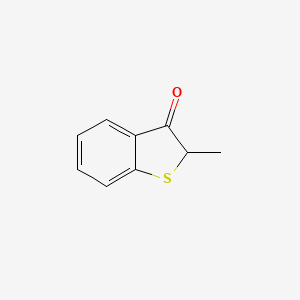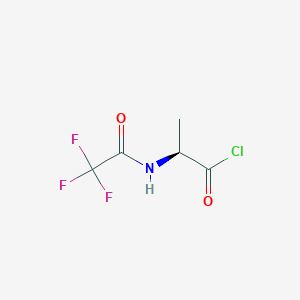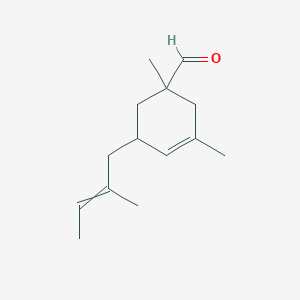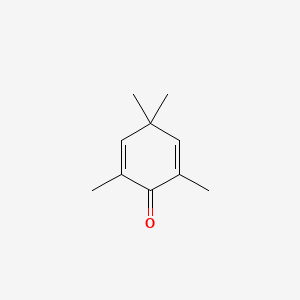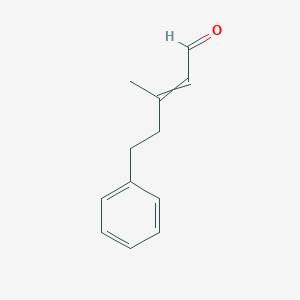
3-Methyl-5-phenylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenylpent-2-enal is an organic compound with the molecular formula C12H14O. It is an α,β-unsaturated aldehyde, characterized by the presence of a phenyl group and a double bond in its structure. This compound is known for its applications in various fields, including the fragrance industry, due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the primary methods for synthesizing 3-Methyl-5-phenylpent-2-enal involves the aldol condensation of cinnamaldehyde with propanal. This reaction is typically catalyzed by a base such as sodium hydroxide in methanol.
Alternative Method: Another method involves the reaction of 5-phenylpentanoic acid with acetyl chloride and methanol to form methyl 5-phenylpentanoate.
Industrial Production Methods: Industrial production of this compound typically follows the aldol condensation route due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-5-phenylpent-2-enal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to its corresponding alcohol, 3-Methyl-5-phenylpentanol, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Methyl-5-phenylpentanoic acid.
Reduction: 3-Methyl-5-phenylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-phenylpent-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylpent-2-enal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its biological activities and its use in organic synthesis .
Comparison with Similar Compounds
2-Phenylcrotonaldehyde: Another α,β-unsaturated aldehyde with similar reactivity.
5-Methyl-2-phenylhex-2-enal: A structurally related compound with a longer carbon chain.
4-Methyl-2-phenylpent-2-enal: Similar structure but with a different position of the methyl group.
Uniqueness: 3-Methyl-5-phenylpent-2-enal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a phenyl group and an α,β-unsaturated aldehyde moiety makes it particularly valuable in the fragrance industry and for various synthetic applications .
Properties
IUPAC Name |
3-methyl-5-phenylpent-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGXHDYTPOPXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20787801 |
Source


|
| Record name | 3-Methyl-5-phenylpent-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20787801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55066-47-2 |
Source


|
| Record name | 3-Methyl-5-phenylpent-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20787801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
